molecular formula C30H34N2O5 B12144399 7-Methoxy-5-[3-methoxy-4-(pentyloxy)phenyl]-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

7-Methoxy-5-[3-methoxy-4-(pentyloxy)phenyl]-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B12144399
M. Wt: 502.6 g/mol
InChI Key: VYYDVAPGLKTPON-UHFFFAOYSA-N
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Description

7-Methoxy-5-[3-methoxy-4-(pentyloxy)phenyl]-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple methoxy groups and a pyrazolo[1,5-c][1,3]benzoxazine core.

Preparation Methods

The synthesis of 7-Methoxy-5-[3-methoxy-4-(pentyloxy)phenyl]-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves several steps. The synthetic route typically includes the following steps:

    Formation of the pyrazolo[1,5-c][1,3]benzoxazine core: This step involves the cyclization of appropriate precursors under specific conditions.

    Introduction of methoxy groups: Methoxy groups are introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Attachment of the pentyloxyphenyl group: This step involves the substitution reaction where the pentyloxyphenyl group is attached to the core structure.

Chemical Reactions Analysis

7-Methoxy-5-[3-methoxy-4-(pentyloxy)phenyl]-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The methoxy and pentyloxy groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may have potential as a bioactive molecule, with applications in studying biological pathways and interactions.

    Medicine: The compound could be explored for its potential therapeutic properties, including its effects on specific molecular targets.

    Industry: It may find applications in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of 7-Methoxy-5-[3-methoxy-4-(pentyloxy)phenyl]-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets. The compound may bind to certain proteins or enzymes, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved would depend on the specific context of its application.

Comparison with Similar Compounds

Similar compounds to 7-Methoxy-5-[3-methoxy-4-(pentyloxy)phenyl]-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine include other pyrazolo[1,5-c][1,3]benzoxazine derivatives with different substituents. These compounds may share similar core structures but differ in their functional groups, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific combination of methoxy and pentyloxy groups, which may confer distinct properties and applications.

Properties

Molecular Formula

C30H34N2O5

Molecular Weight

502.6 g/mol

IUPAC Name

7-methoxy-5-(3-methoxy-4-pentoxyphenyl)-2-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C30H34N2O5/c1-5-6-7-17-36-26-16-13-21(18-28(26)35-4)30-32-25(23-9-8-10-27(34-3)29(23)37-30)19-24(31-32)20-11-14-22(33-2)15-12-20/h8-16,18,25,30H,5-7,17,19H2,1-4H3

InChI Key

VYYDVAPGLKTPON-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)OC)C5=C(O2)C(=CC=C5)OC)OC

Origin of Product

United States

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